molecular formula C10H16ClNO2 B1470865 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423027-97-7

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Cat. No.: B1470865
CAS No.: 1423027-97-7
M. Wt: 217.69 g/mol
InChI Key: UELUDCZGPNOHJR-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl It is a hydrochloride salt of an amine, characterized by the presence of a methoxyphenyl group attached to an ethanamine backbone

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride are currently unknown . Understanding the affected pathways and their downstream effects would require additional research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with ethanolamine under basic conditions to form the intermediate 2-[(2-methoxyphenyl)methoxy]ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

  • Step 1: Formation of Intermediate

      Reactants: 2-methoxybenzyl chloride, ethanolamine

      Conditions: Basic conditions (e.g., sodium hydroxide)

      Reaction: [ \text{C}_8\text{H}_9\text{ClO} + \text{C}{15}\text{NO}_2 ]

  • Step 2: Formation of Hydrochloride Salt

      Reactants: 2-[(2-methoxyphenyl)methoxy]ethan-1-amine, hydrochloric acid

      Conditions: Acidic conditions

      Reaction: [ \text{C}{15}\text{NO}{10}\text{H}_{15}\text{NO}_2\cdot\text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: 2-[(2-Methoxyphenyl)methoxy]ethanoic acid

    Reduction: N,N-Dimethyl-2-[(2-methoxyphenyl)methoxy]ethan-1-amine

    Substitution: 2-[(2-Hydroxyphenyl)methoxy]ethan-1-amine

Scientific Research Applications

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 3,4-Dimethoxyphenethylamine
  • 2-Methylphenethylamine

Comparison

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is unique due to its specific structural features, such as the methoxyphenyl group and ethanamine backbone. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-10-5-3-2-4-9(10)8-13-7-6-11;/h2-5H,6-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUDCZGPNOHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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